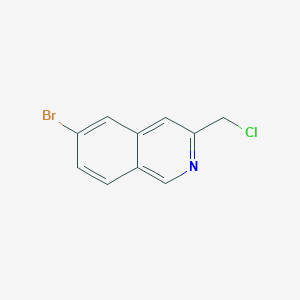
3-Amino-1-benzyl-4-(thiophen-2-yl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-benzyl-4-(thiophen-2-yl)azetidin-2-one is a compound belonging to the class of monocyclic β-lactams, which are known for their diverse biological activities. This compound features a unique structure with an azetidin-2-one ring, a benzyl group, and a thiophene ring, making it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-benzyl-4-(thiophen-2-yl)azetidin-2-one can be achieved through several methods. One common approach involves the Staudinger cycloaddition reaction, which is a [2+2] cyclocondensation of an imine with a ketene . This method is particularly effective for forming the azetidin-2-one ring. The reaction typically requires the use of cerium ammonium nitrate and hydrazine hydrate for selective deprotection steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale Staudinger cycloaddition reactions, followed by purification and deprotection steps. The use of microwave irradiation and optimized reaction conditions can enhance the yield and efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-benzyl-4-(thiophen-2-yl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like cerium ammonium nitrate.
Reduction: Reduction reactions can be carried out using hydrazine hydrate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Cerium ammonium nitrate is commonly used.
Reduction: Hydrazine hydrate is effective for deprotection.
Substitution: Various nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce different functional groups to the benzyl or thiophene rings .
Applications De Recherche Scientifique
3-Amino-1-benzyl-4-(thiophen-2-yl)azetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits potential antibacterial and anticancer activities.
Medicine: It is studied for its potential use in developing new pharmaceuticals.
Industry: The compound’s unique structure makes it useful in material science and organic electronics
Mécanisme D'action
The mechanism of action of 3-Amino-1-benzyl-4-(thiophen-2-yl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The azetidin-2-one ring is known to inhibit certain enzymes, which can lead to antibacterial or anticancer effects. The thiophene ring may also contribute to the compound’s biological activity by interacting with cellular receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1-(3,4-dimethoxybenzyl)-4-(thiophen-2-yl)azetidin-2-one: This compound has similar structural features but with additional methoxy groups on the benzyl ring.
Thiophene derivatives: Compounds like suprofen and articaine, which contain thiophene rings, exhibit various pharmacological activities.
Uniqueness
3-Amino-1-benzyl-4-(thiophen-2-yl)azetidin-2-one is unique due to its combination of an azetidin-2-one ring, a benzyl group, and a thiophene ring. This unique structure contributes to its diverse biological activities and makes it a valuable compound for scientific research .
Propriétés
Formule moléculaire |
C14H14N2OS |
|---|---|
Poids moléculaire |
258.34 g/mol |
Nom IUPAC |
3-amino-1-benzyl-4-thiophen-2-ylazetidin-2-one |
InChI |
InChI=1S/C14H14N2OS/c15-12-13(11-7-4-8-18-11)16(14(12)17)9-10-5-2-1-3-6-10/h1-8,12-13H,9,15H2 |
Clé InChI |
OEQATJNDAUGNDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(C(C2=O)N)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Iodo-5-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B15066019.png)




![2-(4-chloro-2-methoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B15066039.png)
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 8-(ethylamino)-2-methyl-](/img/structure/B15066040.png)
